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Nalpha-Acetyl-N-methylhistidinamide

Histidine pKa NMR titration electrostatic model compound

Nalpha-Acetyl-N-methylhistidinamide (CAS 7226-63-3; also referred to as N-acetyl-L-histidine methylamide, Ac-His-NHMe) is a chemically protected histidine derivative in which the α-amino group is acetylated and the C‑terminal carboxyl is converted to an N‑methylamide. This dual‑capping design eliminates zwitterionic character and mimics the electronic and steric environment of an internal histidine residue within a polypeptide chain.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
CAS No. 7226-63-3
Cat. No. B12957486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-Acetyl-N-methylhistidinamide
CAS7226-63-3
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CN=CN1)C(=O)NC
InChIInChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)
InChIKeyXWLRQKZOVSBKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalpha-Acetyl-N-methylhistidinamide (CAS 7226-63-3): Protected Histidine Building Block for Precision Peptide Modeling


Nalpha-Acetyl-N-methylhistidinamide (CAS 7226-63-3; also referred to as N-acetyl-L-histidine methylamide, Ac-His-NHMe) is a chemically protected histidine derivative in which the α-amino group is acetylated and the C‑terminal carboxyl is converted to an N‑methylamide. This dual‑capping design eliminates zwitterionic character and mimics the electronic and steric environment of an internal histidine residue within a polypeptide chain [1]. The compound is used in peptide synthesis and NMR‑based biophysical studies as a well‑characterized model for histidine protonation equilibria [2].

Why Unprotected Histidine or Simple Derivatives Cannot Replace Nalpha-Acetyl-N-methylhistidinamide in Quantitative Biophysical Studies


Free L‑histidine (pKa ~6.0) and singly protected analogs (e.g., Ac-His-OH, H-His-NHMe) possess charged termini that alter the imidazole protonation equilibrium through inductive and field effects [1]. In contrast, the acetyl and N‑methylamide caps of Nalpha-acetyl-N-methylhistidinamide create a neutral, peptide‑bond‑mimicking environment that yields an imidazole pKa of 6.44–6.52, a value consistently used as the “zero‑effect” baseline for interpreting protein histidine pKa shifts [2]. Substituting any less‑mimetic analog therefore introduces systematic deviations that compromise the accuracy of electrostatic energy calculations and structure‑function correlations.

Quantitative Differentiation Evidence for Nalpha-Acetyl-N-methylhistidinamide vs. Unprotected and Singly Protected Histidine Analogs


Imidazole pKa Elevation Relative to L‑Histidine Confirms Peptide-Mimetic Electronic Environment

The imidazole side‑chain pKa of Nalpha-acetyl-N-methylhistidinamide is 6.44 ± 0.02 (in 20 mM Na₂SO₄) and 6.52 ± 0.03 (in 20 mM NaCl) as determined by ¹H NMR titration [1]. This is approximately 0.4–0.5 units higher than the imidazole pKa of free L‑histidine, which is consistently reported near 6.0 [2]. The elevation arises because the acetyl and N‑methylamide caps eliminate the electron‑withdrawing ammonium and carboxylate groups present in the free amino acid, thereby more faithfully reproducing the electronic environment of an internal histidine residue in a polypeptide.

Histidine pKa NMR titration electrostatic model compound

Crystal Structure Reveals Backbone Conformation Distinct from Unprotected Histidine

Single-crystal X-ray analysis of N-acetyl-L-histidine-N-methylamide (space group P2₁2₁2₁, a = 9.844, b = 17.118, c = 6.852 Å) shows an extended backbone conformation with torsion angles φ = –84° and ψ = 152° [1]. This contrasts sharply with the zwitterionic, folded conformation of crystalline L‑histidine, where the α‑ammonium and carboxylate groups engage in strong intermolecular hydrogen bonds that distort the backbone geometry [2]. The neutral, extended conformation of the target compound precisely mimics the canonical β‑sheet geometry of a histidine residue in a protein chain.

X-ray crystallography histidine conformation peptide backbone mimicry

Established Benchmark for Histidine pKa Depression in Folded Proteins

In a quantitative NMR study of Bacillus subtilis RNase P protein, the pKa values of three histidine residues in the sulfate‑bound folded state were found to be depressed by 0.21 ± 0.01, 0.49 ± 0.01, and 1.00 ± 0.01 units relative to the Nalpha-acetyl-N-methylhistidinamide reference (pKa = 6.44–6.52) [1]. These precise depressions allow calculation of site‑specific electrostatic free energies (ΔΔG = 2.303 RT ΔpKa). By contrast, using free L‑histidine (pKa ~6.0) as the reference would systematically underestimate the true electrostatic penalty by 0.4–0.5 pKa units (≈0.5–0.7 kcal/mol per residue).

protein electrostatics pKa depression reference standard

Procurement-Guided Application Scenarios for Nalpha-Acetyl-N-methylhistidinamide


NMR-Based Determination of Histidine pKa Values in Proteins

Researchers measuring site‑specific histidine pKa values in folded proteins require a neutrally capped reference compound that isolates the imidazole protonation equilibrium from terminal charge effects. Nalpha-Acetyl-N-methylhistidinamide provides a precisely known imidazole pKa of 6.44–6.52, enabling accurate calculation of pKa depression (ΔpKa) and the associated electrostatic free energy (ΔΔG) [1]. Any deviation from this reference introduces a systematic offset that compromises the quantitative interpretation of protein stability and function.

Solid-Phase Peptide Synthesis of Histidine-Containing Sequences

The acetyl and N‑methylamide protecting groups render the compound compatible with Fmoc/tBu solid‑phase peptide synthesis (SPPS) as a pre‑activated building block or as a model for coupling efficiency studies [1]. Its neutral side‑chain pKa (6.44 vs. ~6.0 for free His) reduces undesired imidazole protonation during coupling and cleavage steps, minimizing side reactions that plague unprotected histidine derivatives.

Calibration Standard for Histidine pKa Prediction Algorithms

Computational methods such as PROPKA, MCCE, and constant‑pH molecular dynamics rely on experimental pKa values of model compounds for parameterization and validation. The target compound, with its peptide‑mimetic capping and precisely measured pKa (6.44–6.52), serves as a critical calibration point that is structurally more relevant to protein histidine residues than free amino acids [2]. Using alternative compounds with different capping groups leads to misparameterization and degraded predictive accuracy.

Metal-Binding and Catalytic Site Modeling

Histidine imidazole coordinates transition metals (Zn²⁺, Cu²⁺, Fe²⁺) in enzyme active sites. Nalpha-Acetyl-N-methylhistidinamide, with its protein‑like backbone conformation (φ = –84°, ψ = 152°) and neutral termini, provides a superior ligand model for studying metal‑binding thermodynamics and kinetics compared to charged histidine derivatives, whose terminal groups compete for metal coordination [1].

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